molecular formula C4H3LiN2O4 B13484138 Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate

Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B13484138
M. Wt: 150.0 g/mol
InChI Key: MSZDAUCFHGSQAG-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is a compound that features a lithium ion paired with a 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate anion. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with an ester in the presence of a dehydrating agent . For example, the preparation of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate can be achieved by reacting an appropriate acylhydrazide with ethyl bromoacetate under reflux conditions .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazoles can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield hydrazides .

Scientific Research Applications

Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles often involves interaction with specific molecular targets and pathways. For instance, some oxadiazoles act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C4H3LiN2O4

Molecular Weight

150.0 g/mol

IUPAC Name

lithium;2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C4H4N2O4.Li/c7-3(8)1-2-5-4(9)10-6-2;/h1H2,(H,7,8)(H,5,6,9);/q;+1/p-1

InChI Key

MSZDAUCFHGSQAG-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C1=NOC(=O)N1)C(=O)[O-]

Origin of Product

United States

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